2-Amino-3,5-dibromopyridine

Catalog No.
S663231
CAS No.
35486-42-1
M.F
C5H4Br2N2
M. Wt
251.91 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3,5-dibromopyridine

CAS Number

35486-42-1

Product Name

2-Amino-3,5-dibromopyridine

IUPAC Name

3,5-dibromopyridin-2-amine

Molecular Formula

C5H4Br2N2

Molecular Weight

251.91 g/mol

InChI

InChI=1S/C5H4Br2N2/c6-3-1-4(7)5(8)9-2-3/h1-2H,(H2,8,9)

InChI Key

WJMJWMSWJSACSN-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1Br)N)Br

Synonyms

TIMTEC-BB SBB000910;SALOR-INT L495980-1EA;ASISCHEM X26831;AURORA KA-520;LABOTEST-BB LT00000217;3,5-DIBROMOPYRIDIN-2-AMINE;AKOS BBS-00001351;AKOS BB-8249

Canonical SMILES

C1=C(C=NC(=C1Br)N)Br

2-Amino-3,5-dibromopyridine is a man-made organic molecule. While its natural origin isn't reported, it serves as a valuable building block for the synthesis of more complex molecules in research laboratories [].


Molecular Structure Analysis

The key feature of 2-Amino-3,5-dibromopyridine is its six-membered ring structure containing nitrogen atoms (heterocyclic) and alternating carbon and nitrogen atoms (aromatic). The amino group (NH₂) is attached at the second position of the ring, and two bromine atoms (Br) are present at the third and fifth positions []. This specific arrangement of atoms might influence its reactivity and potential applications in medicinal chemistry.


Chemical Reactions Analysis

  • Substitution Reactions: The bromine atoms might be susceptible to nucleophilic substitution reactions, where they are replaced by other functional groups under specific conditions [].
  • Condensation Reactions: The amino group can participate in condensation reactions with various aldehydes or ketones to form new C-N bonds, leading to more complex molecules [].

Synthesis and Characterization:

2-Amino-3,5-dibromopyridine is an organic compound with the molecular formula C5H4Br2N2. It can be synthesized through various methods, including the bromination of 2-aminopyridine followed by separation and purification techniques []. The characterization of the synthesized compound typically involves various analytical techniques like mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy to confirm its structure and purity [, ].

Potential Applications:

Research suggests that 2-amino-3,5-dibromopyridine may hold potential in various scientific research fields, including:

  • Medicinal Chemistry: Studies have explored the potential use of 2-amino-3,5-dibromopyridine as a building block for the synthesis of novel drug candidates with various biological activities. For instance, research has investigated its potential in developing anticonvulsant and anti-inflammatory agents [, ].
  • Material Science: The unique properties of 2-amino-3,5-dibromopyridine, such as its ability to form hydrogen bonds and its aromatic character, make it a potential candidate for the development of new materials with specific functionalities. Studies have explored its application in the synthesis of polymers and coordination complexes [, ].
  • Organic Synthesis: As a versatile intermediate, 2-amino-3,5-dibromopyridine can be utilized in various organic reactions for the synthesis of more complex molecules. Its reactive bromine atoms can participate in various substitution and coupling reactions, allowing for the construction of diverse chemical structures [].

Current Research and Future Directions:

  • Exploring the biological activity of 2-amino-3,5-dibromopyridine derivatives and their potential for therapeutic applications.
  • Developing new materials with desired properties using 2-amino-3,5-dibromopyridine as a building block.
  • Investigating its reactivity in various organic transformations to expand its synthetic utility.

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

35486-42-1

Wikipedia

2-Amino-3,5-dibromopyridine

Dates

Modify: 2023-08-15

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